5-Hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one
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Overview
Description
5-Hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[74001,509,11]tridecan-3-one is a complex organic compound known for its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor molecule under acidic or basic conditions to form the tetracyclic core. Subsequent functionalization steps, such as hydroxylation and methylation, are carried out using reagents like hydrogen peroxide and methyl iodide, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methylidene group can participate in nucleophilic substitution reactions, where nucleophiles like halides or amines replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃, RNH₂)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or activators. Its structural features make it a candidate for probing biological pathways and understanding enzyme-substrate interactions.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a promising candidate for drug development, particularly in the treatment of diseases like cancer and neurodegenerative disorders.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as high thermal stability or unique optical characteristics. It is also explored for its potential in catalysis and as a precursor for the synthesis of polymers.
Mechanism of Action
The mechanism of action of 5-Hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-4-(hydroxymethyl)-8,12,12-trimethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one
- 5-Hydroxy-4-(hydroxymethyl)-1-[(5,5,8a-trimethyl-2-methylenedecahydro-1-naphthalenyl)methyl]-7-oxabicyclo[4.1.0]hept-3-en-2-one
Uniqueness
The uniqueness of 5-Hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one lies in its specific arrangement of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and stability, making it a valuable molecule for diverse scientific investigations .
Properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
5-hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one |
InChI |
InChI=1S/C15H20O4/c1-8-5-6-13(17)9(2)10(16)18-14(13)7-12(3,4)11-15(8,14)19-11/h8,11,17H,2,5-7H2,1,3-4H3 |
InChI Key |
VLJBPLOIFLPLAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(=C)C(=O)OC23C14C(O4)C(C3)(C)C)O |
Origin of Product |
United States |
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